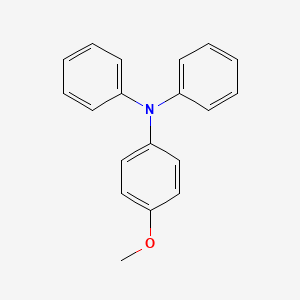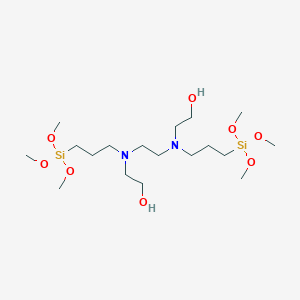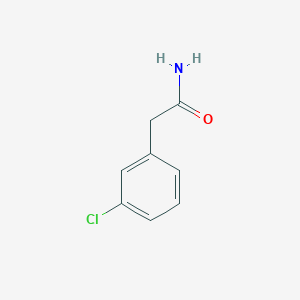
2-(3-シアノ-4,5,5-トリメチルフラン-2-イリデン)プロパンジニトリル
概要
説明
Synthesis Analysis
This compound can be synthesized by the Knoevenagel condensation reaction between furfural and malononitrile. This reaction involves the use of a base, such as sodium or potassium hydroxide, and a solvent, such as ethanol or methanol. The product can then be purified through recrystallization or column chromatography.Molecular Structure Analysis
The molecular formula of this compound is C11H9N3O . It has an aromatic furan ring, which makes it reactive towards electrophiles.Chemical Reactions Analysis
This compound is a strong nucleophile that can undergo various reactions, such as nucleophilic addition, substitution, and condensation reactions.Physical And Chemical Properties Analysis
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a yellow crystalline solid that has a melting point of between 183 to 187°C. It has a boiling point of 424°C, and it is soluble in organic solvents, such as ethanol, ether, and acetone.科学的研究の応用
蛍光プローブ
この化合物は、TCFとしても知られており、組織に対して低毒性で明るい蛍光を示す長波長蛍光団として報告されています . この化合物は、活性化に必要なエネルギーを低減し、生体適合性を高めたセンサーの構築に使用されてきました .
活性酸素種 (ROS) の検出
TCF は、細菌における活性酸素種 (ROS) の検出に使用されてきました . ROS は、多くのヒト疾患のマーカーであり、細胞に対する毒性なしに、細胞内 ROS の高感度蛍光インサイチュイメージングが実現しました .
ペルオキシナイトライト (ONOO−) のセンシング
TCF ベースの蛍光プローブは、次亜塩素酸 (ClO−) の溶液センシングに使用されてきました。最近の研究では、ペルオキシナイトライト (ONOO−) に対してより反応性が高く、感度が高いことが示されています .
創薬
この化合物は、幅広い生化学的および生理学的効果を持つことが判明しており、科学者がさまざまな化合物が体へ与える影響を研究するための貴重なツールとなっています. そのため、創薬を含むさまざまな科学研究用途で使用されています.
生化学および医薬品化学
創薬に加えて、この化合物は生化学および医薬品化学の分野でも使用されています. その生化学的および生理学的効果により、さまざまな化合物が体へ与える反応を研究するための有用なツールとなっています.
固体蛍光
この化合物は、発光極大が λ 594〜640 nm の範囲の固体蛍光を示すことが判明しました . この特性により、材料科学の分野、特に独自の光学特性を持つ新素材の開発において有用です .
銅イオンのセンシング
TCF と類似の構造を持つ化合物 BT は、合成されており、高い選択性と感度で Cu2+ に対する比色および蛍光センシング能力を持つことが示されています . これは、TCF を同様の方法で銅イオンの検出に使用できる可能性を示唆しています .
より複雑な分子の構成要素
科学文献は、この化合物がより複雑な分子の作成のための構成要素として役立つ可能性があることを示唆しています. これは、さまざまな化合物を構築するために使用できる合成化学における貴重なツールとなっています.
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used in organic synthesis and as an intermediate in oled/opv materials .
Mode of Action
It’s known that cyano groups can participate in condensation reactions to form new carbon-carbon bonds. The furan ring can also be a participant in cycloaddition reactions with certain dienophiles.
Biochemical Pathways
It’s known that this compound is used in the synthesis of peptides and proteins , which suggests it may influence protein synthesis pathways.
Pharmacokinetics
It’s known that this compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
It’s known that this compound is used in the synthesis of peptides and proteins , which suggests it may influence protein structure and function.
Action Environment
It’s known that this compound should be stored in a dry environment, under -20c , which suggests that temperature and humidity could affect its stability.
特性
IUPAC Name |
2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMBQNOAWLPZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433759 | |
| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171082-32-9 | |
| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile in the development of the photosensitizer described in the research?
A1: 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a crucial component of the Aggregation-Induced Emission (AIE) unit within the photosensitizer. [] The AIE phenomenon helps to minimize the quenching effect often observed in aggregated states of traditional photosensitizers. This means that the photosensitizer maintains its fluorescence even when packed together within the dextran-cholesterol carrier, making it more efficient at generating reactive oxygen species upon light activation for cancer cell destruction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)


![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)


